Physicochemical properties of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane
Physicochemical properties of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane
An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane
Introduction
1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane (CAS No. 664-03-9) is a complex, polyhalogenated alkane.[1][2] Its structure is characterized by a four-carbon backbone saturated with a combination of bromine, chlorine, and fluorine atoms, creating multiple stereocenters and imparting significant chemical and physical distinctiveness. Molecules of this class are of considerable interest to the scientific community, particularly in the fields of materials science and drug discovery. The strategic placement of multiple halogen atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Halogenated compounds are integral to modern medicinal chemistry, with fluorine and chlorine frequently incorporated into approved drugs to enhance their therapeutic profiles.[4][5]
This guide provides a comprehensive analysis of the known physicochemical properties of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane. In areas where specific experimental data is not publicly available, we will apply established principles of physical organic chemistry to predict behavior and provide standardized protocols for experimental validation. This document is intended for researchers and professionals who require a deep understanding of this compound for applications in synthesis, drug development, and materials science.
Physicochemical and Structural Properties
The fundamental physical and chemical characteristics of a compound are dictated by its molecular structure. For 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane, the high degree of halogenation is the dominant factor.
Structural and Molecular Data
The identity and arrangement of atoms are summarized below. The presence of multiple, different halogen substituents on the butane chain results in a dense, electron-rich molecule.
| Property | Value | Source(s) |
| IUPAC Name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | [1] |
| CAS Number | 664-03-9 | [1][6] |
| Molecular Formula | C₄H₃BrCl₃F₃ | [1][6] |
| Molecular Weight | 294.32 g/mol | [1][6] |
| Canonical SMILES | C(C(C(C(F)(F)Br)(F)Cl)Cl)Cl | [1] |
| InChIKey | GGKDLFPUVNFPNY-UHFFFAOYSA-N | [1] |
Physical Properties
The physical state and bulk properties are a direct consequence of the intermolecular forces. The high molecular weight and the polarity induced by the numerous C-halogen bonds lead to a relatively high boiling point and density compared to non-halogenated butanes.
| Property | Value | Source(s) |
| Density | 1.854 g/cm³ | [6] |
| Boiling Point | 181.7 °C (at 760 mmHg) | [6] |
| Flash Point | 63.7 °C | [6] |
| XLogP3-AA (Predicted) | 3.9 | [1] |
Predicted Solubility Profile
Explicit experimental solubility data for this compound is scarce. However, its solubility can be predicted based on the principle of "like dissolves like."[7][8] The molecule possesses numerous polar C-X (Carbon-Halogen) bonds, yet its overall symmetry and the lack of hydrogen-bond-donating groups suggest it is a polar, non-protic compound.
-
Water: Expected to have very low solubility due to its hydrophobicity, as indicated by the high predicted XLogP3 value.[1]
-
Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): Predicted to be soluble. These solvents can engage in dipole-dipole interactions with the C-X bonds of the analyte.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Predicted to have moderate to good solubility. While the molecule is polar, its large, non-polarizable regions and the presence of "soft" halogens (Cl, Br) allow for van der Waals interactions with non-polar solvents.[9]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Predicted to be highly soluble, as they share similar chemical characteristics.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework. The complex structure of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane, with its multiple chiral centers, would lead to a complex spectrum.
Caption: Structural representation for NMR analysis.
-
¹H NMR: The spectrum would be complex due to diastereotopicity. The three protons on C3 and C4 are in different chemical environments. We would expect to see complex multiplets in the range of 4.0-6.0 ppm, significantly downfield due to the deshielding effect of the adjacent halogens. Proton-proton and proton-fluorine couplings would further split these signals.
-
¹³C NMR: Four distinct signals are expected, one for each carbon atom. The chemical shifts would be heavily influenced by the attached halogens.[10]
-
C1: Attached to Br and two F atoms. Expected to be significantly shifted, likely in the 110-130 ppm range, with a large C-F coupling constant.
-
C2: Attached to Cl, F, and two carbons. Also highly deshielded, likely appearing in the 90-110 ppm range with C-F coupling.
-
C3: Attached to Cl and H. Expected in the 60-80 ppm range.
-
C4: Attached to Cl and two H atoms. The most upfield signal, likely in the 40-60 ppm range.
-
-
¹⁹F NMR: Three fluorine atoms are present. The two fluorines on C1 are diastereotopic and would likely appear as two separate signals, each coupled to the other and to the fluorine on C2. The fluorine on C2 would show coupling to the two fluorines on C1 and potentially to the proton on C3. This would result in a complex set of multiplets.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. The fragmentation pattern would be characterized by the presence of bromine and chlorine isotopes.
-
Molecular Ion Peak: The molecular ion region would be highly complex and distinctive. Bromine has two major isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine has two (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[12][13] A molecule with one Br and three Cl atoms will exhibit a cluster of peaks (M, M+2, M+4, M+6, M+8) with a characteristic intensity ratio, confirming the presence of these halogens.[14]
-
Fragmentation: Fragmentation would likely occur via the loss of halogen atoms or small alkyl fragments. The C-Br bond is the weakest, so loss of a bromine radical (·Br) would be a prominent fragmentation pathway. Subsequent losses of Cl, HCl, or other fragments would also be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The spectrum would be dominated by stretches associated with the carbon-halogen bonds.
-
C-H Stretch: A weak to medium absorption around 2900-3000 cm⁻¹.
-
C-F Stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.[15]
-
C-Cl Stretch: Strong absorptions typically in the 600-800 cm⁻¹ region.[15]
-
C-Br Stretch: A strong absorption typically found below 600 cm⁻¹.
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
Caption: A generalized synthetic approach.
A potential starting material could be a trichlorofluorobutene, which could then undergo a reaction such as bromofluorination across a double bond. The synthesis of such highly and specifically halogenated short-chain alkanes is non-trivial and often results in mixtures of isomers that require careful purification.
Chemical Reactivity
The reactivity is governed by the numerous, strong, and polar carbon-halogen bonds.
-
Nucleophilic Substitution: The carbon-bromine bond is the most likely site for nucleophilic attack, as bromide is an excellent leaving group compared to chloride and especially fluoride. However, the steric hindrance from adjacent halogens and the electron-withdrawing effects of neighboring fluorine and chlorine atoms would significantly deactivate the molecule towards classic Sₙ2 reactions.
-
Elimination Reactions: Under strong basic conditions, elimination of HBr or HCl could occur to form a halogenated butene. The regioselectivity of such an elimination would be complex.
-
Reductive Dehalogenation: The compound can be reduced using various reagents (e.g., zinc dust, radical-based reductants) to remove halogen atoms.
Potential Applications in Drug Discovery
This compound is listed by at least one supplier as a "fluorinated pharmaceutical intermediate," suggesting its potential use as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[18] The incorporation of halogen atoms, particularly fluorine, is a cornerstone of modern medicinal chemistry.[3][19]
-
Metabolic Stability: The replacement of metabolically labile C-H bonds with strong C-F or C-Cl bonds can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.
-
Lipophilicity and Bioavailability: Halogens can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. The high XLogP3 value of this compound is indicative of high lipophilicity.[1]
-
Binding Affinity: Halogen atoms can participate in "halogen bonding," a non-covalent interaction between the electropositive crown (σ-hole) of a halogen and a Lewis basic site (e.g., a carbonyl oxygen or nitrogen) on a biological target like a protein.[5] This can significantly enhance binding affinity and selectivity.
Safety and Handling
Toxicological Profile
Specific toxicological data for this compound is not available. However, based on its structure as a polyhalogenated alkane and the provided risk codes (R36/37/38), it should be handled as a hazardous substance.[6] By analogy with other short-chain chlorinated and brominated hydrocarbons, potential health effects could include:
-
Irritation: Irritating to the eyes, respiratory system, and skin.[6][20]
-
Systemic Toxicity: Many volatile halogenated hydrocarbons can cause damage to the central nervous system, liver, and kidneys upon acute or chronic exposure.[21][22][23][24]
Handling and Personal Protective Equipment (PPE)
Given the potential hazards, strict safety protocols must be followed.
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles and/or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin Protection: A lab coat should be worn at all times.
-
-
Safety Codes (S-phrases):
Experimental Protocols
The following are generalized, self-validating protocols for determining key physicochemical properties.
Protocol: Determination of Solubility
This protocol provides a method for quantitatively determining the solubility of the title compound in a given solvent.[7]
Caption: Workflow for experimental solubility determination.
Methodology:
-
Preparation of Saturated Solution: In a sealed vial at a constant, recorded temperature (e.g., 25 °C), add an excess amount of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane to a known volume of the desired solvent.
-
Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or shaker bath) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to pellet any undissolved solute.
-
Sampling: Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant, ensuring no solid material is transferred.
-
Dilution: Dilute the aliquot with a known, large volume of fresh solvent to bring the concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a suitable analytical technique (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID) against a pre-established calibration curve of known concentrations.
-
Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.
Protocol: NMR Sample Preparation
-
Weigh Analyte: Accurately weigh approximately 10-20 mg of 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane directly into a clean, dry NMR tube.
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[25]
-
Add Standard: If quantitative analysis is needed, add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR).
-
Mix: Cap the NMR tube and gently invert it several times until the sample is fully dissolved.
-
Acquire Data: Place the tube in the NMR spectrometer and acquire the desired spectra (¹H, ¹³C, ¹⁹F, etc.).[26]
Conclusion
1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane is a structurally complex halogenated alkane with physicochemical properties that make it a compound of interest for synthetic and medicinal chemistry. Its high density, elevated boiling point, and predicted lipophilicity are direct results of its extensive halogenation. While specific experimental data on its reactivity, spectroscopy, and toxicology are limited, established chemical principles allow for robust predictions of its behavior. As a potential building block for pharmaceuticals, its utility lies in the ability to introduce a unique combination of halogens, enabling fine-tuning of a molecule's steric and electronic properties to enhance drug-like characteristics. The protocols and analyses presented in this guide provide a foundational framework for researchers working with this and similar polyhalogenated compounds.
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